Calcium trisodium pentetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

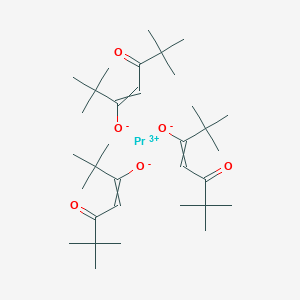

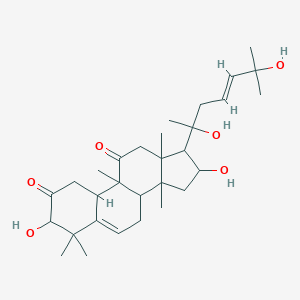

Calcium trisodium pentetate is a chelating agent that is widely used in various industries, including food, cosmetics, and pharmaceuticals. It is a water-soluble compound that can bind to heavy metals and other toxic substances, making them easier to remove from the body. Calcium trisodium pentetate has been extensively studied for its potential health benefits and is considered safe for human consumption.

Applications De Recherche Scientifique

Chelation and Heavy Metal Detoxification

Calcium trisodium pentetate has been investigated for its potential in chelation therapy, particularly in the context of heavy metal detoxification. A study showed that calcium trisodium pentetate, when administered in conjunction with other chelating agents, could mobilize cadmium deposits in the liver, kidneys, brain, and testes of mice. The use of calcium trisodium pentetate increased the mobilizing effect of another chelating agent, BLDTC, on cadmium deposits, indicating its potential utility in acute metal intoxication scenarios (Eybl et al., 1998).

Therapeutic Testing for Plutonium Decorporation

Calcium trisodium pentetate has also been examined in the context of plutonium decorporation therapy. A study involved synthesizing partially esterified derivatives of pentetic (diethylenetriaminepentaacetic) acid and testing them on mice. The study found that none of the esters was effective in removing plutonium from the liver, and only one ester, when combined with pentetic acid, showed enhanced removal of plutonium compared to pentetic acid alone. The study highlights the limited practical interest of these esters in plutonium decorporation therapy due to their increased acute toxicity and small increase in effectiveness (Guilmette et al., 1979).

Anticoagulation in Renal Replacement Therapy

Calcium trisodium pentetate's relation to trisodium citrate has been noted in studies exploring regional anticoagulation with trisodium citrate as an effective form of anticoagulation for continuous renal replacement therapy (CRRT) in patients with contraindications to heparin. The study concluded that a CRRT protocol using regional 2% trisodium citrate anticoagulation is not associated with significant bleeding complications or citrate toxicity, representing a simplified approach compared with previous applications using 4% trisodium citrate (Tolwani et al., 2001).

Evaluation in Hypoparathyroidism Post-Thyroidectomy

Calcium trisodium pentetate's relative, trisodium edetate (T.S.E.), has been used in infusion tests for parathyroid hypofunction, especially in post-thyroidectomy patients. A study involving a double-blind trial of treatment with calcium gluconate versus a placebo following a T.S.E. infusion test concluded that the T.S.E. infusion test failed to indicate a need for treatment for hypoparathyroidism, suggesting non-specificity as an index of parathyroid function (Stowers et al., 1967).

Propriétés

Numéro CAS |

17034-67-2 |

|---|---|

Nom du produit |

Calcium trisodium pentetate |

Formule moléculaire |

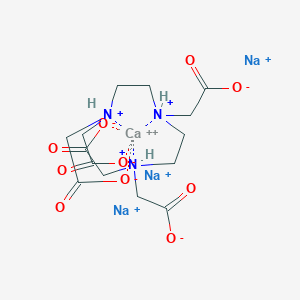

C14H21CaN3Na3O10+3 |

Poids moléculaire |

500.38 g/mol |

Nom IUPAC |

calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)azaniumyl]ethyl]azaniumyl]acetate |

InChI |

InChI=1S/C14H23N3O10.Ca.3Na/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;;;;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);;;;/q;+2;3*+1/p-2 |

Clé InChI |

AYFCVLSUPGCQKD-UHFFFAOYSA-L |

SMILES |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

SMILES canonique |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC[NH+](CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Ca+2] |

Autres numéros CAS |

12111-24-9 |

Synonymes |

Ca-DTPA CaDTPA calcium trisodium pentetate CaNa-DTPA DETAPAC Diethylenetriamine Pentaacetic Acid DTPA Indium DTPA Indium-DTPA Mn-Dtpa Pentaacetic Acid, Diethylenetriamine Pentacin Pentacine Pentaind Pentetate Calcium Trisodium Pentetate Zinc Trisodium Pentetate, Calcium Trisodium Pentetates Pentetic Acid Penthanil Sn-DTPA Zinc DTPA Zinc-DTPA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.